2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine
Overview
Description
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is a chemical compound with the molecular formula C12H14F3N and a molecular weight of 229.24 g/mol . This compound features a cyclopentane ring substituted with a trifluoromethylphenyl group and an amine group, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a drug .
Mode of Action
The trifluoromethyl group in the compound could potentially enhance binding affinity to its target, alter the metabolic pathway, or improve the overall pharmacokinetic profile .
Pharmacokinetics
The trifluoromethyl group can often improve the metabolic stability of a compound, which could potentially enhance its bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive, easy-to-handle materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction can produce secondary or primary amines.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-thiol: Contains a thiol group in place of the amine.
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-carboxylic acid: Features a carboxylic acid group instead of an amine.
Uniqueness
2-[2-(Trifluoromethyl)phenyl]cyclopentan-1-amine is unique due to its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]cyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)10-6-2-1-4-8(10)9-5-3-7-11(9)16/h1-2,4,6,9,11H,3,5,7,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTDMGKJIKPRFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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